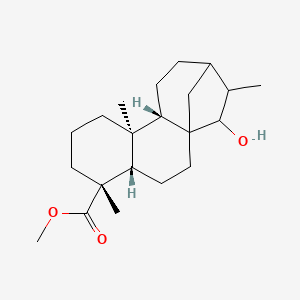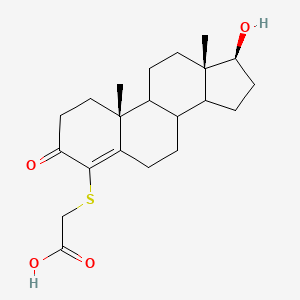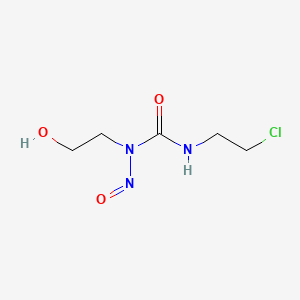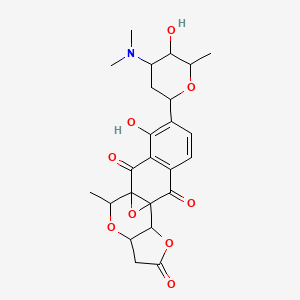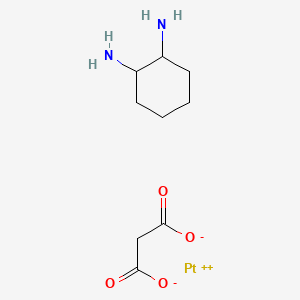
Platinum(II) 1,2-diaminocyclohexane malonate
概要
説明
Synthesis Analysis
The synthesis of Platinum(II) 1,2-diaminocyclohexane malonate and similar compounds has been reported in several studies . These studies have shown that the synthesis process involves the use of various ligands and the resulting complexes have been characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Ultraviolet-visible spectroscopy (UV), Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS) .Molecular Structure Analysis
The molecular structure of Platinum(II) 1,2-diaminocyclohexane malonate involves a platinum center with a 1,2-diaminocyclohexane carrier ligand . The carrier ligand can exist in three isomers with a total of four different non-planar conformations . The constraints imposed by the carrier ligand do not appear to affect the rate or sequence specificity of Pt-DNA monoadduct formation .Chemical Reactions Analysis
The chemical reactions involving Platinum(II) 1,2-diaminocyclohexane malonate are complex and involve various pathways . Biotransformation studies have shown that displacement of leaving ligands by bicarbonate and phosphate ions are likely to represent important activation pathways for platinum(II) complexes in vivo .科学的研究の応用
Antitumor Activity
Platinum(II) 1,2-diaminocyclohexane malonate complexes have been extensively studied for their antitumor properties. Several studies have synthesized and evaluated these complexes, demonstrating significant antiproliferative activity against various human cancer cell lines. For instance, a study by Liu et al. (2014) synthesized new platinum(II) complexes with malonate derivatives, revealing enhanced activity compared to oxaliplatin in certain cell lines. This suggests their potential as more effective alternatives to existing platinum-based cancer therapies (Liu et al., 2014).
Sun et al. (2012) also reported the design of platinum(II) complexes with different alkyl groups, showing a relationship between the alkyl group shape and antitumor activity. Their in vivo studies indicated a high antitumor effect with low toxicity compared to traditional platinum-based drugs (Sun et al., 2012).
Mechanisms of Action
The mechanisms of action of these platinum(II) complexes have been a subject of interest. Studies have explored how these complexes interact with DNA, which is crucial for understanding their anticancer properties. For example, Sun et al. (2013) examined the interaction of platinum(II) complexes with DNA, revealing differences from cisplatin and oxaliplatin, pointing towards unique mechanisms of action (Sun et al., 2013).
Cytotoxicity and DNA Interaction
Further research has delved into the cytotoxicity and DNA-binding behaviors of these complexes. A study by Xu et al. (2015) found significant cytotoxicity against several human tumor cell lines, with some complexes showing better efficacy than cisplatin. Their DNA binding behavior was also explored, highlighting similarities and differences with cisplatin (Xu et al., 2015).
Novel Combinations and Modifications
Innovative approaches in combining platinum(II) complexes with other elements or modifications have also been explored. Toubia et al. (2019) reported the synthesis of gold porphyrin linked to malonate diamine platinum complexes. These bimetal compounds demonstrated enhanced cytotoxicity, combining the effects of both gold and platinum metals (Toubia et al., 2019).
Safety And Hazards
Platinum(II) 1,2-diaminocyclohexane malonate, like other platinum compounds, can pose certain hazards. It may cause an allergic skin reaction, serious eye damage, and may cause respiratory irritation . It is also suspected of causing genetic defects, cancer, and may damage fertility or the unborn child .
将来の方向性
The future directions in the research of Platinum(II) 1,2-diaminocyclohexane malonate involve further exploration of its anticancer potential . There is also interest in understanding the mechanism(s) which determine the carrier ligand specificity of resistance . Furthermore, the development of new platinum-based complexes that offer advantages over existing therapeutic regimens is a promising area of research .
特性
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C3H4O4.Pt/c7-5-3-1-2-4-6(5)8;4-2(5)1-3(6)7;/h5-6H,1-4,7-8H2;1H2,(H,4,5)(H,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMKCBPTITUZRL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C(C(=O)[O-])C(=O)[O-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966736 | |
| Record name | Platinum(2+) propanedioate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinum(II) 1,2-diaminocyclohexane malonate | |
CAS RN |
52351-07-2 | |
| Record name | Platinum(II) 1,2-diaminocyclohexane malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052351072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) propanedioate--cyclohexane-1,2-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



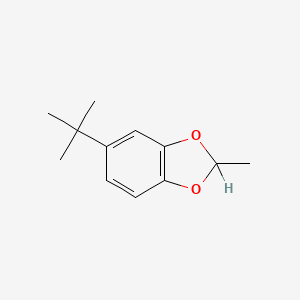
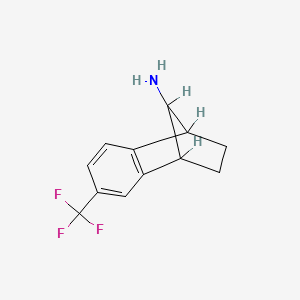
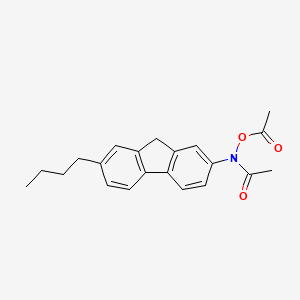
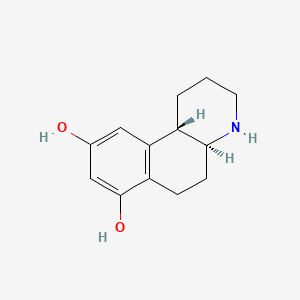
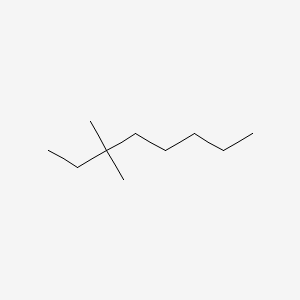
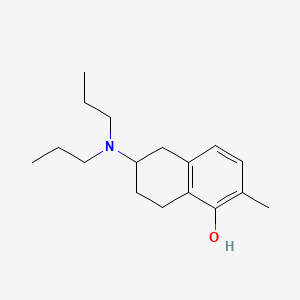
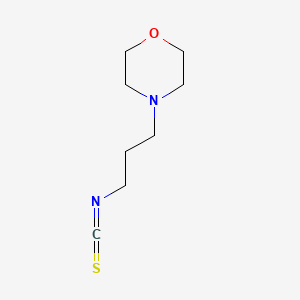
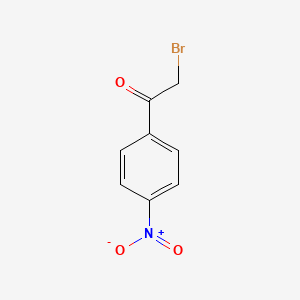
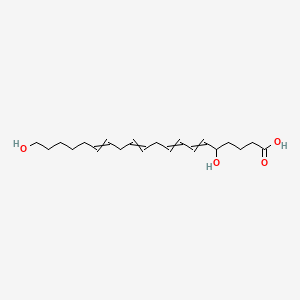
![n-(2,6-Dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B1207757.png)
